methanone CAS No. 1114852-57-1](/img/structure/B2988628.png)

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

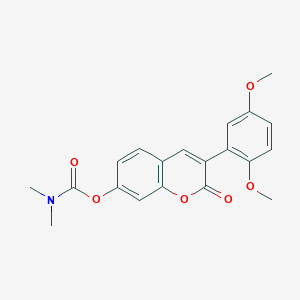

This compound belongs to the class of organic compounds known as phenylpyrazoles and benzodioxoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group, and a benzene ring fused to either isomers of dioxole .

Synthesis Analysis

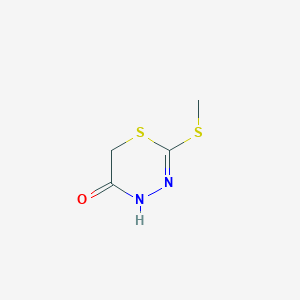

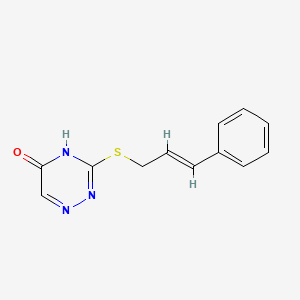

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis and crystallographic analysis of the title compound, C9H9N3O2S, are reported . The compound crystallizes in the monoclinic space group P21/c, revealing characteristic bond lengths and angles typical of thio-semicarbazo .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the compound 4- [4- (1,3-Benzodioxol-5-yl)-5- (2-pyridinyl)-1H-imidazol-2-yl]-benzamide hydrate has a molecular weight of 402.4 g/mol .Physical And Chemical Properties Analysis

The compound 1,3-Benzodioxol-5-yl (2,4-dimethylphenyl)methanone has a molecular weight of 254.28 .Scientific Research Applications

Synthesis and Reactivity

One foundational aspect of scientific research applications involves the synthesis and chemical reactivity of complex organic compounds. Compounds with benzodioxol, benzothiazin, and dimethylphenyl groups are often synthesized for their unique reactivity and potential utility in creating more complex molecules. For example, research by Acheson and Wallis (1982) explores the addition reactions of thioureas and thioamides to diesters, leading to the formation of γ-lactams and fused thiazinone derivatives, which could be related to the synthetic pathways for creating compounds with similar structural motifs (Acheson & Wallis, 1982).

Molecular Docking and DNA Binding

Investigations into the interactions between organic molecules and biological targets can elucidate potential pharmacological applications. A study by Guhathakurta et al. (2017) on a novel Schiff base ligand and its copper(II) complex demonstrated DNA binding capabilities, suggesting that compounds with similar structural features might be explored for their interactions with biomolecules for therapeutic or diagnostic purposes (Guhathakurta et al., 2017).

Polymerization and Material Science

The incorporation of specific functional groups into organic compounds can lead to materials with desirable properties. Kumbaraci et al. (2012) described the synthesis of a 1,3-benzodioxole derivative that acts as a photoinitiator for free radical polymerization, highlighting an application in material science where structurally complex molecules initiate polymer formation under light irradiation (Kumbaraci et al., 2012).

Antioxidant Properties

Research into the antioxidant properties of organic compounds is vital for understanding their potential therapeutic effects. Çetinkaya et al. (2012) synthesized derivatives of diphenylmethanone with bromine and investigated their antioxidant activities. Such studies suggest the exploration of the antioxidant capabilities of 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could be a promising research direction (Çetinkaya et al., 2012).

The applications in synthesis and reactivity, molecular docking and DNA binding, polymerization and material science, and antioxidant properties underscore the potential scientific research avenues for 4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. These findings suggest that compounds with such intricate structures may serve as key intermediates in synthetic chemistry, provide insights into molecular interactions with biological targets, contribute to material science, and offer potential antioxidant benefits.

properties

IUPAC Name |

[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5S/c1-15-7-9-18(16(2)11-15)24(26)23-13-25(17-8-10-20-21(12-17)30-14-29-20)19-5-3-4-6-22(19)31(23,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSWSOWSYQLIDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2988548.png)

![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)

![3-phenyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2988563.png)